trans-Methyl-4-(2-chlorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Trans-methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C12H14ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product. Commonly used catalysts include acids or bases, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of trans-methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Trans-methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
Trans-methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the preparation of complex organic molecules.
Biological Studies: Researchers use it to study the interactions of pyrrolidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of new materials and chemicals for various industrial processes.
Mechanism of Action
The mechanism of action of trans-methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate: A closely related compound with similar structural features.
Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate: Another derivative with an ethyl ester group instead of a methyl ester.
4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid: The carboxylic acid analog of the compound.
Uniqueness
Trans-methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate is unique due to its specific ester group and the presence of a chlorine atom on the phenyl ring. These features contribute to its distinct chemical reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its utility as a building block in organic synthesis further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C12H14ClNO2 |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
methyl (3R,4S)-4-(2-chlorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13/h2-5,9-10,14H,6-7H2,1H3/t9-,10+/m1/s1 |
InChI Key |
SLESECKAUTVEET-ZJUUUORDSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2Cl |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2Cl |
Origin of Product |
United States |
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